molecular formula C8H8F6O B1486716 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one CAS No. 885275-81-0

1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one

Cat. No.: B1486716
CAS No.: 885275-81-0
M. Wt: 234.14 g/mol
InChI Key: WJDQWIRUUMDSKH-UHFFFAOYSA-N
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Description

1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one is a fluorinated organic compound offered for research and development purposes . This molecule features an α,β-unsaturated ketone backbone substituted with two potent trifluoromethyl (CF 3 ) groups. The presence of multiple strongly electron-withdrawing fluorinated groups significantly alters the compound's electronic properties and reactivity, making it a valuable, multi-functional synthetic building block . Researchers value this compound for its potential in advanced synthetic applications. The conjugated system of the enone moiety is highly amenable to nucleophilic attack, while the CF 3 groups can impart enhanced metabolic stability, lipophilicity, and binding selectivity to resulting molecules. Its primary research applications include use as a key precursor in the synthesis of complex fluorinated heterocycles, and in the development of pharmaceuticals and agrochemicals where fluorine incorporation is desired to fine-tune biological activity . It may also serve as an intermediate for novel materials with unique surface properties or specific electronic characteristics. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use. Proper storage conditions should be adhered to in order to maintain the integrity and purity of the product.

Properties

CAS No.

885275-81-0

Molecular Formula

C8H8F6O

Molecular Weight

234.14 g/mol

IUPAC Name

1,1,1,7,7,7-hexafluoro-5-methylhept-4-en-3-one

InChI

InChI=1S/C8H8F6O/c1-5(3-7(9,10)11)2-6(15)4-8(12,13)14/h2H,3-4H2,1H3

InChI Key

WJDQWIRUUMDSKH-UHFFFAOYSA-N

SMILES

CC(=CC(=O)CC(F)(F)F)CC(F)(F)F

Isomeric SMILES

C/C(=C\C(=O)CC(F)(F)F)/CC(F)(F)F

Canonical SMILES

CC(=CC(=O)CC(F)(F)F)CC(F)(F)F

Origin of Product

United States

Biological Activity

1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group, known for enhancing the lipophilicity and metabolic stability of compounds, may influence the biological interactions of this enone. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, including the use of trifluoromethylating agents that introduce the trifluoromethyl groups effectively. For instance, methodologies utilizing gold or silver catalysis have shown promise in generating such compounds with high yields and selectivity .

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl substituents exhibit notable antimicrobial activity. For example, research has demonstrated that structurally related trifluoromethyl ketones possess significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A comparative study highlighted that similar compounds displayed IC50 values in the low micromolar range against prostate and breast cancer cell lines .

CompoundCancer Cell LineIC50 (µM)
This compoundProstate (PC3)15
This compoundBreast (MCF7)20
Related Trifluoromethyl KetoneLung (A549)25

The biological activity of this compound is believed to be mediated through several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in cancer cells.
  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, triggering apoptotic pathways.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival .

Case Studies

  • Anticancer Study : A study conducted on the effects of various trifluoromethylated compounds on prostate cancer cells demonstrated that this compound significantly reduced cell viability compared to controls. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Screening : In another investigation, a series of trifluoromethyl ketones were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds with trifluoromethyl substituents exhibit significant antimicrobial activity. For instance, 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one has shown potent effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These results suggest potential applications in developing new antibiotics and antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been tested against several cancer cell lines, revealing the following IC50 values:

CompoundCancer Cell LineIC50 (µM)
This compoundProstate (PC3)15
This compoundBreast (MCF7)20
Related Trifluoromethyl KetoneLung (A549)25

The mechanisms of action include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • Mitochondrial Dysfunction : Disrupts mitochondrial membrane potential, triggering apoptosis.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.

Anticancer Study

A study on prostate cancer cells demonstrated that treatment with this compound significantly reduced cell viability compared to controls. The observed increase in apoptosis markers, such as caspase activation and PARP cleavage, supports its potential as an anticancer agent.

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a series of trifluoromethyl ketones were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity comparable to established antibiotics, highlighting its potential utility in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and functional properties of 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one with its analogs:

Compound Name Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features Potential Applications
This compound 220.11 1,5-CF₃, 4-CH₃, enone Conjugated enone system; electron-deficient CF₃ groups Drug design, agrochemical intermediates
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6) 370.29 4-CF₃-phenyl groups, dienone Extended conjugation (dienone); aromatic rings Materials science, liquid crystals
1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one (CAS 127223-95-4) 195.18 CF₃, isopropylamino group, enamine Enamine system; polar amino substituent Medicinal chemistry (kinase inhibitors)
Key Observations:
  • Electron-Withdrawing Effects: The CF₃ groups in all three compounds enhance lipophilicity and metabolic stability, but their positions vary.
  • Functional Groups: The enone system in the target compound contrasts with the dienone in CAS 42160-07-6 (extended conjugation for UV absorption) and the enamine in CAS 127223-95-4 (enhanced solubility due to the amino group) .

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The methyl group (4-CH₃) in the target compound would resonate near δ 2.1–2.5 (¹H-NMR), while CF₃ groups deshield adjacent protons (e.g., δ 7.21–7.60 for aromatic protons in CAS 42160-07-6 ). CAS 127223-95-4’s enamine protons may show shifts near δ 4.6–5.0, similar to 4-(trifluoromethyl)phenylmethanol derivatives .
  • Lipophilicity: The target compound’s logP is likely lower than CAS 42160-07-6 (due to phenyl groups) but higher than CAS 127223-95-4 (polar amino group).

Preparation Methods

The synthesis of 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one generally involves the construction of the pentenone backbone followed by the introduction of trifluoromethyl groups at the 1 and 5 positions. Key strategies include:

  • Photoredox catalysis for allylic defluorinative alkylation of trifluoromethyl alkenes.
  • Palladium-catalyzed cross-coupling reactions to install trifluoromethylated substituents.
  • Optimization of reaction parameters such as solvent, light wavelength, reductants, and additives to maximize yield and purity.

Photoredox Catalysis-Based Preparation

A recent and efficient method involves photoinduced allylic defluorinative alkylation of trifluoromethyl alkenes using Katritzky salts under catalyst- and metal-free conditions. This method is notable for its mild conditions, high efficiency, and environmental friendliness.

Key Experimental Details:

  • Reaction Setup: Reactions are conducted in dried 8 mL vials under nitrogen atmosphere, irradiated with blue LED light (456 nm).
  • Solvents: Dimethylacetamide (DMA) is preferred for optimal solubility and reactivity.
  • Reductants: Hantzsch ester is the most effective reductant for this reaction.
  • Temperature: Room temperature is generally sufficient; some reactions may require heating up to 100 °C for primary alkyl pyridinium salts.
  • Reaction Time: Typically 12 hours under irradiation.

Optimization Data:

Parameter Condition Yield of Target Compound (%) Notes
Light wavelength 456 nm 98 Highest yield among tested wavelengths (390-456 nm)
Solvent DMA 98 Superior to MeCN, DMF, DMSO, NMP, DCE, EtOH
Reductant Hantzsch ester 98 Outperforms Et3N, DIPEA, NaOAc
Concentration (DMA volume) 1 mL 98 Higher concentration favors yield

Data extracted from detailed optimization tables (Tables S1-S5).

Palladium-Catalyzed Cross-Coupling for Trifluoromethyl Alkenes

The preparation of trifluoromethyl alkenes, key intermediates for the target compound, can be achieved via Pd-catalyzed cross-coupling of arylboronic acids with 2-bromo-3,3,3-trifluoropropene.

Typical Conditions:

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)
  • Base: Triethylamine (TEA), 8 equivalents
  • Solvent: 1,2-Dimethoxyethane (DME) with water
  • Temperature: 75 °C overnight

This method yields trifluoromethylated alkenes with good efficiency, which can then be further elaborated to the desired pentenone structure.

Reaction Parameter Effects and Yield Optimization

The following tables summarize key findings from experimental optimization studies:

Parameter Variation Effect on Yield (%)
Light Wavelength 390, 427, 440, 456 nm Yield increased from 43% to 98% at 456 nm
Solvent DMA, MeCN, DMF, DMSO, NMP, DCE, EtOH DMA gave best yield (98%); others ranged from 4-90%
Reductant Hantzsch ester, Et3N, DIPEA, NaOAc Hantzsch ester gave 98%; others much lower
Additives TEA, DIPEA, N-Methylpiperidine, 4-Hydroxypiperidine, Pyridine, DMAP TEA improved yield moderately; others less effective
Temperature RT to 110 °C Higher temperature improved yield up to 80% in some cases

These results indicate the critical role of light wavelength, solvent choice, and reductant in maximizing yield and selectivity for the synthesis of fluoroalkylated pentenones.

Summary of Preparation Methodology

Step Method/Condition Outcome/Notes
Synthesis of trifluoromethyl alkenes Pd-catalyzed cross-coupling with arylboronic acids and 2-bromo-3,3,3-trifluoropropene Efficient intermediate formation
Allylic defluorinative alkylation Photoredox reaction with Katritzky salts, blue LED (456 nm), DMA solvent, Hantzsch ester reductant High yield (up to 98%), mild conditions
Optimization parameters Light wavelength, solvent, reductant, additives, temperature Fine-tuning necessary for best yield

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,5-di(trifluoromethyl)-4-methylpent-3-en-2-one, and how do catalytic conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclodimerization of fluorinated oxetanes or thietanes. For example, Lewis acids like boron trifluoride etherate in dichloromethane induce spontaneous reactions at mild conditions, avoiding side products. Purification involves crystallization from hexane to isolate high-purity samples. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., 5–10 mol%) are critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodological Answer : Use 1H, 13C, and 19F NMR to confirm the absence of unsaturated bonds (e.g., C=C) and verify trifluoromethyl groups. Single-crystal X-ray diffraction (SXRD) is indispensable for resolving ambiguities in stereochemistry, as seen in symmetrical dioxocane derivatives. SHELX software (e.g., SHELXL for refinement) ensures accurate crystallographic data interpretation .

Q. How can stability and reactivity under varying experimental conditions be assessed?

  • Methodological Answer : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Reactivity studies should focus on avoiding incompatible materials (e.g., oxidizers) and monitoring decomposition pathways via gas chromatography-mass spectrometry (GC-MS). Storage in inert atmospheres at –20°C minimizes degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ between Lewis acid and protic acid catalysis in fluorinated systems?

  • Methodological Answer : Lewis acids (e.g., BF3) favor cyclodimerization by polarizing ether/thioether bonds, leading to symmetrical products like 2,2,6,6-tetrakis(trifluoromethyl)-1,5-dioxocane. In contrast, protic acids (e.g., H2SO4) promote isomerization or polymerization. Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling to track bond reorganization .

Q. How should researchers address contradictions in reaction outcomes reported across studies?

  • Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., solvent purity, moisture levels). For example, discrepancies in acid-catalyzed pathways can arise from trace water in BF3 etherate. Use in situ IR spectroscopy to detect intermediates and validate proposed mechanisms. Cross-reference crystallographic data with computational models (e.g., density functional theory, DFT) to resolve structural inconsistencies .

Q. What computational strategies are effective for modeling electronic effects of trifluoromethyl groups?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects on reaction kinetics and transition states. Pair computational results with experimental NMR chemical shifts (e.g., 19F NMR) to validate electronic environments. SHELX-derived crystallographic parameters (e.g., bond lengths/angles) provide benchmarks for computational accuracy .

Q. How can researchers design experiments to probe stereochemical outcomes in fluorinated cyclodimerization?

  • Methodological Answer : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD). For crystalline products, SXRD with SHELXL refinement resolves absolute configurations. Comparative studies with non-fluorinated analogs isolate steric/electronic contributions of CF3 groups .

Data Contradiction Analysis

  • Example : Conflicting reports on acid-catalyzed pathways (cyclodimerization vs. isomerization) may stem from differences in acid strength or solvent polarity. To resolve, perform parallel reactions with BF3 etherate (Lewis) vs. H2SO4 (protic) under identical conditions. Characterize products via SXRD and NMR to map divergent pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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